

# Technical Support Center: Additively Manufactured Mg-Y Alloys

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## Compound of Interest

Compound Name: Magnesium--yttrium (2/1)

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining the grain structure in additively manufactured Magnesium-Yttrium (Mg-Y) alloys.

## Troubleshooting Guide

This guide addresses common issues encountered during the additive manufacturing of Mg-Y alloys, with a focus on achieving fine-grained microstructures.

**Issue:** Coarse or columnar grain growth in as-built Mg-Y components.

**Possible Cause:** Inadequate cooling rates or inappropriate laser processing parameters during the Selective Laser Melting (SLM) or other laser-based additive manufacturing processes can lead to larger grain sizes. High energy input can result in a larger melt pool and slower solidification, promoting the growth of coarse, columnar grains.

**Solution:**

- **Optimize Laser Parameters:** A key strategy is to carefully control the laser energy density. Lowering the energy density, by adjusting laser power and scan speed, can lead to smaller melt pools and higher cooling rates, which promotes the nucleation of new grains over the growth of existing ones. For instance, in studies on Mg-Y-Nd-Zr alloys (WE43), a lower energy density (60 J/mm<sup>3</sup>) resulted in a larger proportion of smaller, equiaxed grains compared to a higher energy density (120 J/mm<sup>3</sup>).<sup>[1]</sup>

- **Alloying Element Additions:** The addition of grain-refining elements like Zirconium (Zr) can be highly effective. Zr particles can act as heterogeneous nucleation sites for  $\alpha$ -Mg grains during solidification, leading to a finer grain structure.<sup>[2]</sup>

Issue: Inconsistent grain size distribution throughout the manufactured part.

Possible Cause: Thermal history can vary significantly between different sections of an additively manufactured component. The lower sections of a build are subjected to repeated thermal cycles as subsequent layers are deposited, which can lead to grain coarsening. The top sections, having undergone fewer thermal cycles, may retain a finer grain structure.

Solution:

- **Post-Process Heat Treatment:** A solution heat treatment followed by aging can help to homogenize the microstructure. While solution treatment at high temperatures can risk grain growth, a carefully selected short-duration, high-temperature treatment can dissolve eutectic phases without significant grain coarsening.<sup>[3][4]</sup> For example, a solution treatment at 525°C for 25 minutes has been shown to be effective for a WAAMed Mg-Gd-Y-Zr alloy.<sup>[3][4]</sup>
- **Process Simulation:** Employing simulation tools to predict the thermal gradients and solidification rates at different locations within the part can help in optimizing the build strategy to achieve a more uniform grain structure.

Issue: Presence of undesirable phases at grain boundaries affecting mechanical properties.

Possible Cause: The segregation of alloying elements to grain boundaries during solidification can lead to the formation of brittle intermetallic phases, such as Mg<sub>24</sub>Y<sub>5</sub>. These phases can be detrimental to the ductility and overall mechanical performance of the alloy.

Solution:

- **Homogenization Heat Treatment:** A solution heat treatment can dissolve these grain boundary phases back into the magnesium matrix. For a Mg-Gd-Y-Zr alloy, a solution treatment at 400°C for 1 hour was effective in reducing the Mg<sub>24</sub>(Gd, Y)<sub>5</sub> phase content.<sup>[2]</sup>
- **Alloy Composition Modification:** Modifying the alloy composition can alter the type and morphology of secondary phases. For instance, the addition of aluminum to Mg-Gd-Y alloys

can lead to the formation of  $\text{Al}_2(\text{Gd}, \text{Y})$  particles, which act as grain refiners.<sup>[5][6]</sup>

## Frequently Asked Questions (FAQs)

**Q1: What is the primary role of yttrium in refining the grain structure of additively manufactured magnesium alloys?**

Yttrium (Y) contributes to grain refinement in magnesium alloys through several mechanisms. It can improve the comprehensive mechanical properties and refine the microstructure of rolled magnesium alloys.<sup>[7]</sup> In the context of additive manufacturing, Y can help in forming secondary phases that influence the final grain structure. For example, in Mg-Y-Sm-Zn-Zr alloys, eutectic phases like  $(\text{Mg}, \text{Zn})_3(\text{Y}, \text{Sm})$  are observed along grain boundaries.<sup>[8]</sup> Furthermore, yttrium additions can enhance the high-temperature mechanical properties and creep resistance.<sup>[7]</sup>

**Q2: How do SLM processing parameters influence the final grain size of Mg-Y alloys?**

The processing parameters in Selective Laser Melting (SLM), such as laser power, scanning speed, hatch spacing, and layer thickness, collectively determine the energy density delivered to the powder bed. This energy density has a direct impact on the melt pool size, cooling rate, and solidification behavior, which in turn govern the final grain size.

- **High Energy Density:** Tends to create larger melt pools and slower cooling rates, which can lead to coarser grains.
- **Low Energy Density:** Results in smaller melt pools and faster cooling rates, promoting the formation of finer, more equiaxed grains.<sup>[1]</sup>

The relationship between these parameters and the resulting grain structure is complex and often requires systematic optimization for a specific alloy composition.

**Q3: Can post-processing heat treatments further refine the grain structure of additively manufactured Mg-Y alloys?**

Post-processing heat treatments are crucial for optimizing the microstructure and mechanical properties, but they do not typically refine the as-built grain size further. In fact, prolonged exposure to high temperatures during heat treatment can lead to grain growth. The primary goals of heat treatment in these alloys are:

- Homogenization: To dissolve brittle intermetallic phases that may have formed at the grain boundaries during the rapid solidification of the AM process.
- Precipitation Hardening: To induce the formation of fine, strengthening precipitates within the grains.

For instance, a solution treatment followed by an aging treatment can significantly improve the strength of additively manufactured Mg-Gd-Y-Zr alloys by precipitating strengthening phases.[2][3][4] The key is to optimize the heat treatment parameters (temperature and time) to achieve the desired phase transformations without causing excessive grain coarsening.

Q4: What are the typical grain sizes achievable in additively manufactured Mg-Y based alloys?

The achievable grain size is highly dependent on the specific alloy composition and the processing parameters used. However, additive manufacturing processes are known for their ability to produce fine-grained microstructures due to the high cooling rates.

For example, in a SLM-processed Mg-Y-Sm-Zn-Zr alloy, equiaxed grains with a size of 1-3  $\mu\text{m}$  were observed in the center of the scanning tracks.[8] In a Wire Arc Additive Manufactured (WAAM) Mg-Gd-Y-Zr alloy, the as-built structure consisted of fine equiaxed  $\alpha$ -Mg grains with an average size of approximately 17  $\mu\text{m}$ . [3][4]

## Quantitative Data Summary

Table 1: Influence of SLM Energy Density on Grain Size in a Mg-Y-Nd-Zr Alloy (WE43)

Energy Density (J/mm <sup>3</sup> )	Average Grain Size	Predominant Grain Morphology	Reference
120	Larger	Columnar and Equiaxed	[1]
60	Smaller	Predominantly smaller, equiaxed grains	[1]

Table 2: Mechanical Properties of WAAM Mg-Gd-Y-Zr Alloy After Various Heat Treatments

| Treatment Condition | Yield Strength (MPa) | Ultimate Tensile Strength (MPa) | Elongation (%)  
| Reference | | --- | --- | --- | --- | | As-Built | - | - | - | [[2]] | | Solution Treated (400°C x 1h) | - | - | - |  
Improved [[2]] | | Peak Aged (T5: 200°C x 96h) | 227 ± 9 | 350 ± 4 | 5.5 ± 0.6 | [[2]] | | Solution +  
Peak Aged (T6: 400°C x 1h + 200°C x 72h) | - | - | - | [[2]] | | Solution Treated (525°C x 25 min) | -  
| - | 13.5 ± 0.3 | [[3]][4]] | | Solution + Peak Aged (525°C x 25 min + 225°C x 12h) | 235 ± 3 | 360 ±  
7 | 10.8 ± 1.7 | [[3]][4]] |

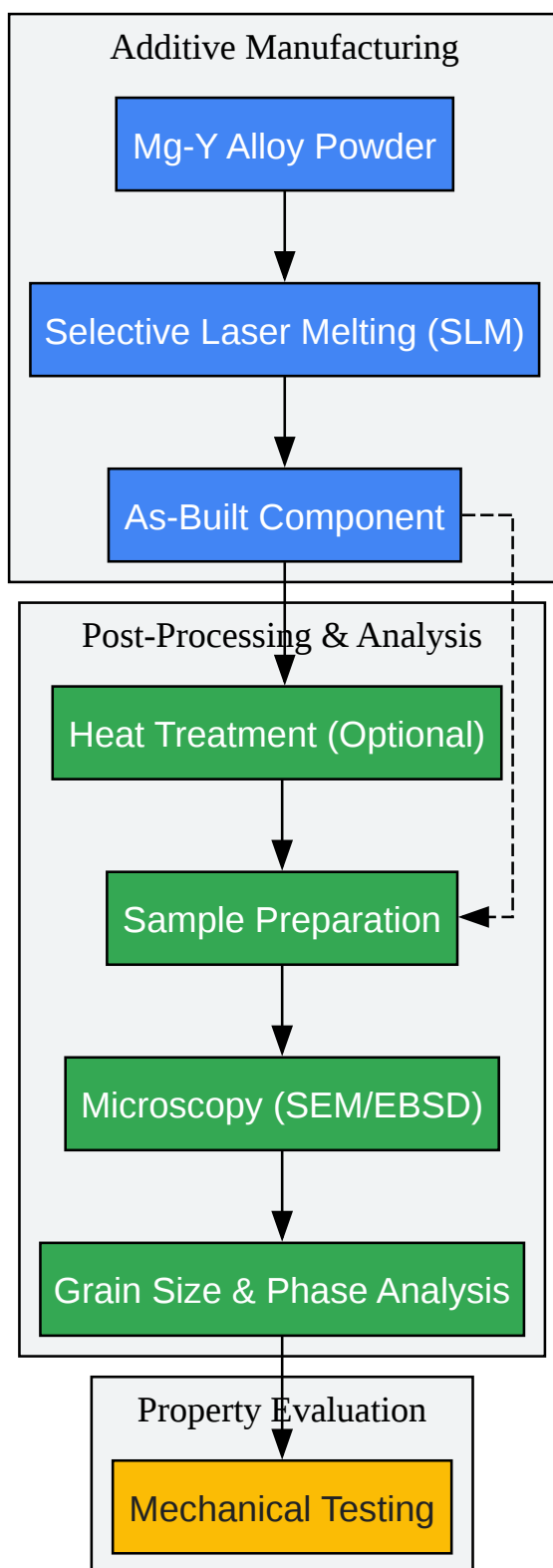
## Experimental Protocols

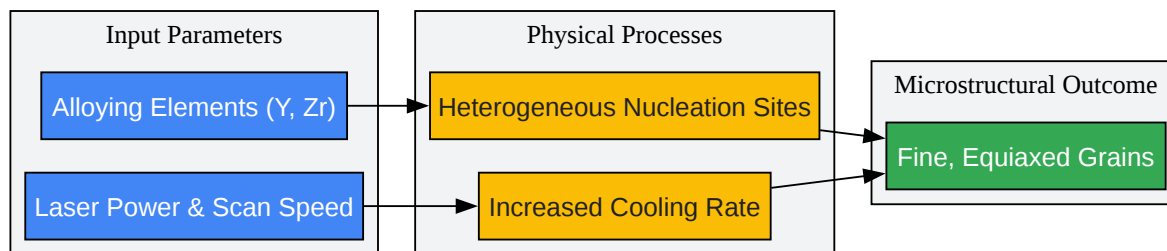
Methodology for Grain Size and Microstructure Analysis:

- Sample Preparation:
  - Section the additively manufactured Mg-Y component at the desired location and orientation.
  - Mount the sectioned sample in a conductive resin.
  - Grind the sample surface using successively finer silicon carbide papers (e.g., 400, 800, 1200, 2400 grit).
  - Polish the ground surface using diamond suspensions of decreasing particle size (e.g., 3 µm, 1 µm) to achieve a mirror-like finish.
  - Perform a final polishing step using a colloidal silica suspension to remove any remaining surface deformation.
- Etching:
  - Etch the polished surface to reveal the grain boundaries. A common etchant for Mg alloys is a solution of acetic acid, nitric acid, ethylene glycol, and water. The exact composition and etching time should be optimized for the specific alloy.
- Microscopy:
  - Examine the etched surface using an optical microscope or a scanning electron microscope (SEM).

- Capture images at various magnifications to observe the grain morphology and distribution of secondary phases.
- Grain Size Measurement:
  - Use image analysis software to measure the average grain size according to standard methods such as ASTM E112 (Standard Test Methods for Determining Average Grain Size).

## Visualizations





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